![molecular formula C11H19N3O9S B029417 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate CAS No. 21028-20-6](/img/structure/B29417.png)
1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine derivative.
3-Methylcytidine (methosulfate) is a cytidine derivative used as an internal standard for HPLC. 3-Methylcytidine is a common epigenetic modification in tRNA but its role in the cell has not been defined. 3-Methylcytidine has been investigated as a potential biomarker for cancer and was significantly elevated in the urine of breast cancer patients.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
3-Cyano-6-hydroxy-4-methyl-2-pyridone (CMP) demonstrates the significance of hydrogen bonding in crystal structures. Similar compounds like the one are used to study hydrogen bond patterns and crystal packing, which is influenced by solvents and coformers, leading to various molecular arrangements (Gerhardt & Bolte, 2015).
Catalysis in Organic Synthesis
1-Methyl-2-oxopyrrolidinium hydrogen sulfate ([Hpyro][HSO4]) has been used as a catalyst for the synthesis of highly substituted piperidines. This showcases the role of similar compounds in catalyzing multi-component reactions in organic synthesis, providing efficient pathways for complex molecular constructions (Sajadikhah et al., 2012).
Hydrogen Bonding in Molecular Networks
The study of thiamine tetraphenylborate monohydrate helps understand hydrogen bonding in two-dimensional networks. Compounds like the one mentioned are instrumental in researching hydrogen bond-driven molecular associations, crucial in crystal engineering and materials science (Hu et al., 2005).
Understanding Molecular Conformation and Packing
The molecular and crystal structures of hydroxy derivatives of hydropyridine provide insight into the impact of intramolecular and intermolecular hydrogen bonds on molecular conformation and packing. Research on similar compounds offers valuable data on the behavior of molecules in crystalline forms, affecting various fields, including pharmaceuticals (Kuleshova & Khrustalev, 2000).
Role in Synthesizing Pyrimidinones
Metal hydrogen sulfates like M(HSO4)n are used to catalyze condensation reactions to synthesize dihydropyrimidin-2(1H)-ones. Such research highlights the importance of related compounds in facilitating chemical reactions under solvent-free conditions, contributing to greener chemistry practices (Niknam et al., 2007).
Wirkmechanismus
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process nucleotide-like structures .
Mode of Action
The exact mode of action of this compound is not well-documented. Given its structural similarity to nucleotides, it may interact with its targets in a manner similar to these molecules. This could involve binding to the active site of an enzyme or intercalating into DNA .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Based on its structure, it could potentially interfere with nucleotide metabolism or dna replication .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially affect cell growth, division, or survival .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of a sugar molecule followed by the synthesis of a pyrimidine ring and subsequent deprotection of the sugar molecule. The final step involves the addition of a methyl group to the compound using methyl hydrogen sulfate.", "Starting Materials": [ "D-glucose", "Ethyl acetoacetate", "Urea", "Hydroxylamine hydrochloride", "Methyl hydrogen sulfate" ], "Reaction": [ "Protection of D-glucose with acetic anhydride", "Addition of ethyl acetoacetate to protected D-glucose to form a pyranose ring", "Conversion of pyranose ring to pyrimidine ring using urea and hydroxylamine hydrochloride", "Deprotection of sugar molecule using hydrochloric acid", "Addition of methyl group to pyrimidine ring using methyl hydrogen sulfate" ] } | |
CAS-Nummer |
21028-20-6 |
Molekularformel |
C11H19N3O9S |
Molekulargewicht |
369.35 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate |
InChI |
InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1 |
InChI-Schlüssel |
MGSZKGKDQZQWAQ-BKZSBQMKSA-N |
Isomerische SMILES |
CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.COS(=O)(=O)O |
SMILES |
CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O |
Kanonische SMILES |
CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O |
Aussehen |
Assay:≥95%A crystalline solid |
Synonyme |
3-Methylcytidine Mono(Methyl Sulfate) Salt; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



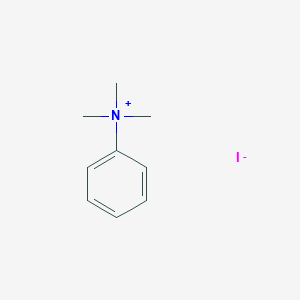
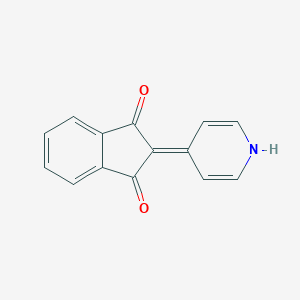
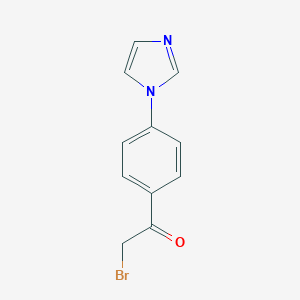
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)
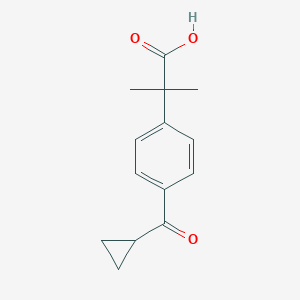
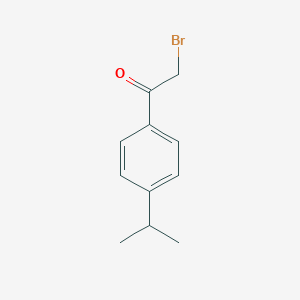
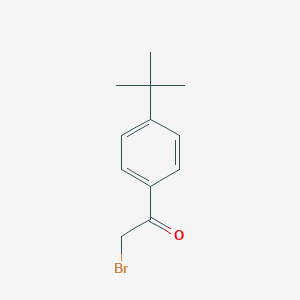
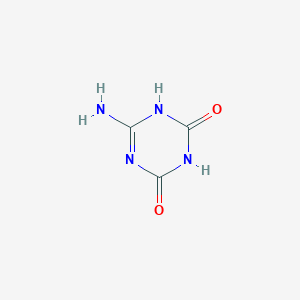
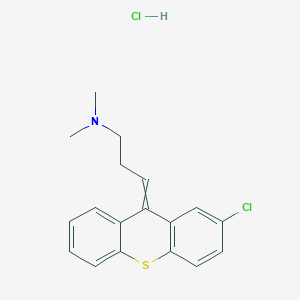
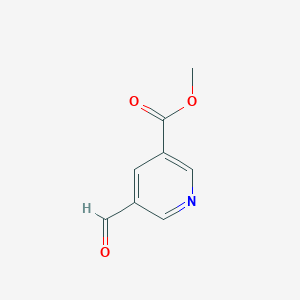
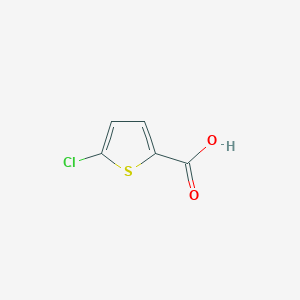
![1,2,3,4-Butanetetrol,1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]-2-pyrazinyl]-, (1R,2S,3R)-](/img/structure/B29378.png)

